

Comparative Psychoactive Profile: Beatrice (N-methyl-DOM) vs. DOM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beatrice*

Cat. No.: *B14179921*

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This guide provides a detailed comparison of the psychoactive and pharmacological properties of "**Beatrice**" (4-methyl-2,5-dimethoxy-N-methylamphetamine) and its parent compound, 2,5-dimethoxy-4-methylamphetamine (DOM). The information is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of psychedelic phenethylamines.

"**Beatrice**" is the N-methylated homologue of DOM, a classic psychedelic.^[1] This structural modification results in notable differences in potency and receptor interaction, providing valuable insights into the pharmacodynamics of this class of compounds.

In Vitro Pharmacology: Receptor Binding Affinities

The primary mechanism of action for both "**Beatrice**" and DOM is agonism at serotonin 5-HT₂ receptors, which is crucial for their psychoactive effects. However, N-methylation in "**Beatrice**" alters its affinity for these and other serotonin receptor subtypes. The following table summarizes the receptor binding affinities (K_i) of both compounds.

Receptor Subtype	"Beatrice" (N-methyl-DOM) K _i (nM)	DOM K _i (nM)
5-HT ₁	3,870 ^[1]	>10,000
5-HT ₂	415 ^[1]	~104

Note: The K_i value for DOM at the 5-HT₂ receptor is estimated based on the finding that the affinity of "**Beatrice**" is approximately 4-fold lower than that of DOM.^[1]

In Vivo Psychoactive Effects: Preclinical Models

The psychoactive potential of "**Beatrice**" and DOM can be evaluated and compared using established rodent behavioral models. These assays serve as proxies for the subjective and hallucinogenic effects observed in humans.

Drug Discrimination

In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug. "**Beatrice**" has been shown to substitute for DOM in rodent drug discrimination tests, indicating that they produce similar subjective effects. However, "**Beatrice**" demonstrates a lower potency in these studies.^[1]

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT_{2A} receptor-mediated hallucinogenic effects.^[2] DOM is known to induce a robust HTR.^[3] While it is expected that "**Beatrice**" also induces this response due to its activity at 5-HT₂ receptors, specific quantitative data on the HTR induced by "**Beatrice**" is not readily available in the current body of scientific literature.

Experimental Protocols

Radioligand Binding Assays

Receptor binding affinities (K_i values) are determined through in vitro radioligand binding assays. This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and a range of concentrations of the test compound ("**Beatrice**" or DOM). The amount of radioligand displaced by the test compound is measured, and the K_i value is calculated to represent the compound's affinity for the receptor.

Drug Discrimination in Rats

A standard two-lever drug discrimination paradigm is utilized to assess the subjective effects of the compounds.

- Training Phase: Rats are trained to press one lever after receiving an injection of a known drug (e.g., DOM) and a second lever after receiving a vehicle injection to obtain a food reward.[4][5][6]
- Testing Phase: Once trained, the animals are administered "**Beatrice**" or varying doses of DOM to determine which lever they press.[4][5][6] The degree to which "**Beatrice**" substitutes for DOM indicates the similarity of their subjective effects.[4][5][6]

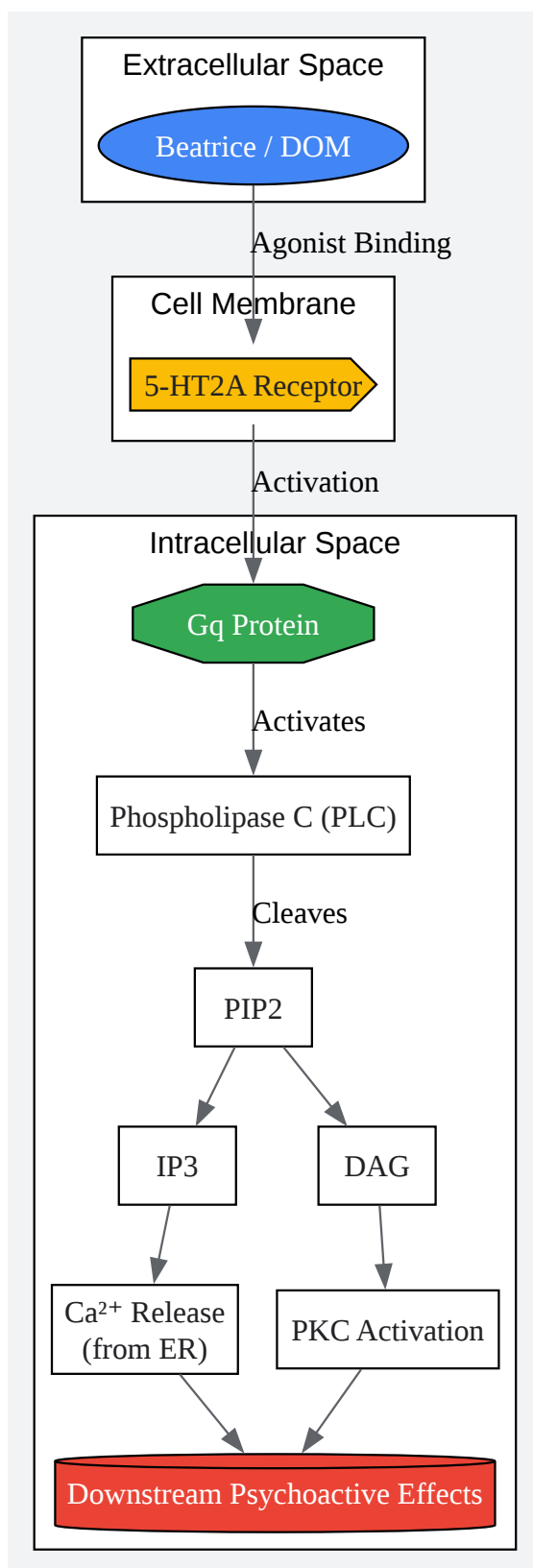
Head-Twitch Response (HTR) in Mice

The HTR is a quantifiable behavior used to assess 5-HT_{2A} receptor activation.

- Animal Preparation: A small magnet is affixed to the head of each mouse.[7]
- Procedure: Following drug administration, the mice are placed in a cylindrical container surrounded by a magnetometer coil.[7] The coil detects the rapid head movements characteristic of the HTR, allowing for automated and precise quantification of the frequency and intensity of the response over a set period.[7][8]

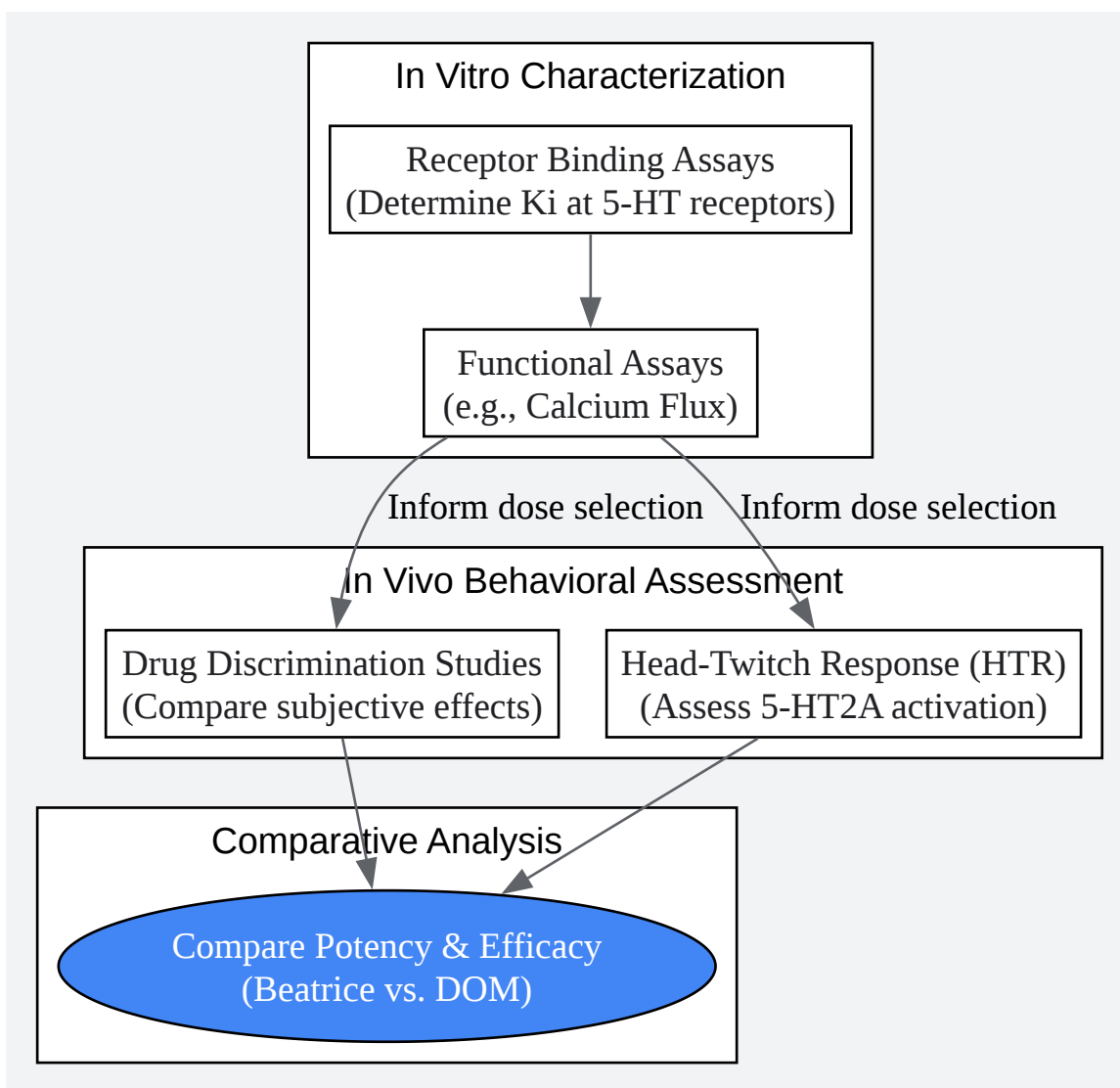
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for these compounds and a typical experimental workflow for their comparative validation.



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Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway.



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Caption: Experimental Workflow for Comparative Psychoactive Profiling.

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- To cite this document: BenchChem. [Comparative Psychoactive Profile: Beatrice (N-methyl-DOM) vs. DOM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14179921#validating-the-psychoactive-effects-of-beatrice-in-models]

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